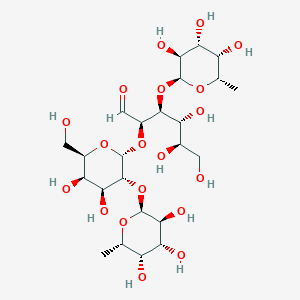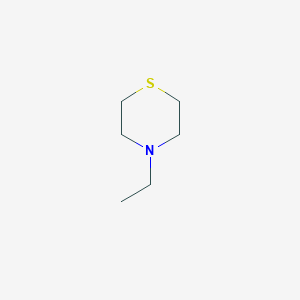
Thiomorpholine,4-ethyl-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiomorpholine,4-ethyl-(9ci) is an organic compound with the molecular formula C₆H₁₃NS It is a heterocyclic compound containing a morpholine ring with an ethyl group attached to the nitrogen atom and a sulfur atom in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiomorpholine,4-ethyl-(9ci) can be synthesized through several methods. One common method involves the reaction of morpholine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of Thiomorpholine,4-ethyl-(9ci).
Industrial Production Methods: In an industrial setting, the synthesis of Thiomorpholine,4-ethyl-(9ci) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Thiomorpholine,4-ethyl-(9ci) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group or sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Thiomorpholine,4-ethyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Thiomorpholine,4-ethyl-(9ci) involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic species. The sulfur atom in the ring can also engage in coordination with metal ions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
Thiomorpholine,4-ethyl-(9ci) can be compared with other similar compounds, such as:
N-Methylmorpholine: Similar structure but with a methyl group instead of an ethyl group.
Thiomorpholine: Lacks the ethyl group, making it less bulky.
N-Ethylmorpholine: Contains an oxygen atom instead of sulfur, affecting its reactivity and applications.
Uniqueness: Thiomorpholine,4-ethyl-(9ci)’s unique combination of an ethyl group and a sulfur atom in the morpholine ring gives it distinct chemical properties, making it valuable for specific synthetic and industrial applications.
Propriétés
Numéro CAS |
133024-63-2 |
|---|---|
Formule moléculaire |
C6H13NS |
Poids moléculaire |
131.24 g/mol |
Nom IUPAC |
4-ethylthiomorpholine |
InChI |
InChI=1S/C6H13NS/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3 |
Clé InChI |
PYYKWSJZFFSLKR-UHFFFAOYSA-N |
SMILES |
CCN1CCSCC1 |
SMILES canonique |
CCN1CCSCC1 |
Synonymes |
Thiomorpholine, 4-ethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



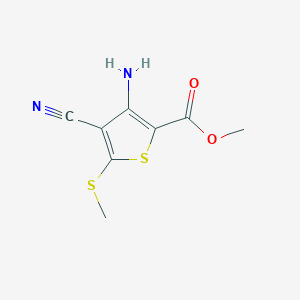
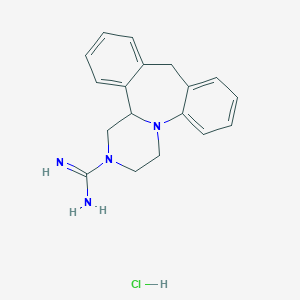

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)

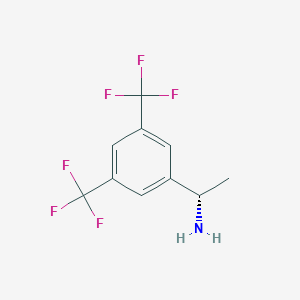



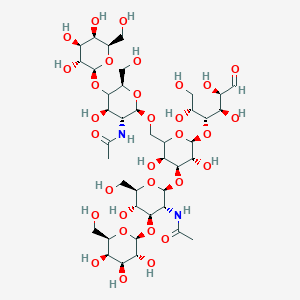
![2-[(2-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B164699.png)
